molecular formula C23H26N2O3 B11316653 N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11316653
M. Wt: 378.5 g/mol
InChI Key: FEKBDBCJQBFBCL-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyquinoline moiety and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the quinoline and phenoxyacetamide intermediates. The key steps include:

    Synthesis of 8-ethoxyquinoline: This can be achieved through the ethylation of 8-hydroxyquinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Preparation of 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Formation of the final compound: The final step involves the coupling of 8-ethoxyquinoline with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride to form acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Acyl chlorides.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the phenoxyacetamide group may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its combination of the ethoxyquinoline and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H26N2O3/c1-5-27-20-11-10-19(18-7-6-12-24-23(18)20)25-22(26)14-28-21-13-16(4)8-9-17(21)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,25,26)

InChI Key

FEKBDBCJQBFBCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C=CC=N2

Origin of Product

United States

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